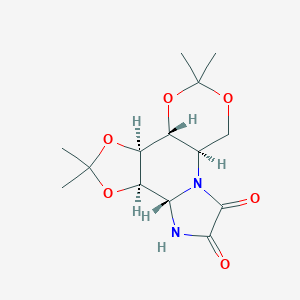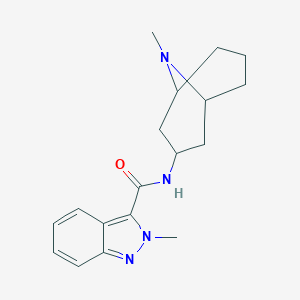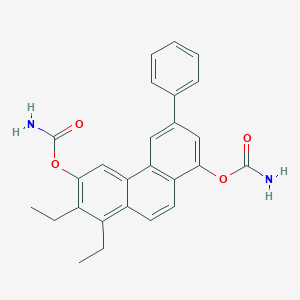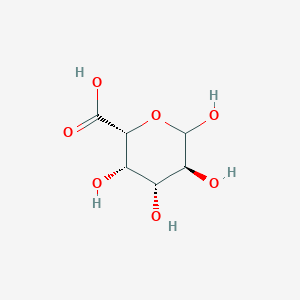
5-Fluorodihidrouracilo
Descripción general
Descripción
El 5,6-Dihidro-5-Fluorouracilo es un metabolito activo del fármaco precusor de la timidilato sintasa inhibidor 5-fluorouracilo. Se forma a partir de 5-fluorouracilo mediante la acción de la enzima dihidropirimidina deshidrogenasa. Este compuesto es conocido por sus propiedades citotóxicas, particularmente contra ciertos tipos de células cancerosas .
Aplicaciones Científicas De Investigación
El 5,6-Dihidro-5-Fluorouracilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como un compuesto de referencia en el estudio de pirimidinas fluoradas.
Biología: Investigado por su papel en el metabolismo del fluorouracilo y sus efectos en los procesos celulares.
Medicina: Estudiado por sus efectos citotóxicos en las células cancerosas, particularmente en el contexto de la quimioterapia.
Mecanismo De Acción
El 5,6-Dihidro-5-Fluorouracilo ejerce sus efectos al incorporarse al ARN y ADN, lo que lleva a la interrupción de los procesos celulares normales. Inhibe la enzima timidilato sintasa, que es esencial para la síntesis de ADN. Esta inhibición da como resultado el agotamiento de la timidina trifosfato, lo que provoca daño al ADN y muerte celular. El compuesto también interfiere con el procesamiento y la función del ARN, contribuyendo aún más a sus efectos citotóxicos .
Análisis Bioquímico
Biochemical Properties
5-Fluorodihydrouracil interacts with several enzymes and proteins within the cell. It is formed from 5-Fluorouracil by the enzyme dihydropyrimidine dehydrogenase (DPD) . The conversion of 5-Fluorouracil to 5-Fluorodihydrouracil is an important step in the metabolism of the drug, and variations in DPD activity can significantly affect the drug’s effectiveness and toxicity .
Cellular Effects
5-Fluorodihydrouracil has a profound impact on various types of cells and cellular processes. It affects cell proliferation, cell cycle, survival, and induces apoptosis . It also influences cell function by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Molecular Mechanism
The molecular mechanism of 5-Fluorodihydrouracil involves its incorporation into RNA and DNA, inhibiting their normal function . It binds to thymidylate synthase (TS), resulting in inhibition of DNA synthesis and induction of programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluorodihydrouracil change over time. It has been observed that the drug’s oral absorption is incomplete with a short biological half-life . This leads to a frequent administration requirement and severe side effects .
Dosage Effects in Animal Models
In animal models, the effects of 5-Fluorodihydrouracil vary with different dosages. A study showed that 5-Fluorodihydrouracil was administered at doses of 15 mg/kg for 4 consecutive days, then reduced to 6 mg/kg for 4 alternate days . The study found that men had a higher elimination of the drug compared to women .
Metabolic Pathways
5-Fluorodihydrouracil is involved in several metabolic pathways. It is metabolized initially by conversion to 5-fluorodihydrouracil by the enzyme dihydropyrimidine dehydrogenase (DPD) . This occurs in all tissues, but its activity is most intense in the liver .
Transport and Distribution
5-Fluorodihydrouracil is transported and distributed within cells and tissues. It rapidly enters the cell using the exact facilitated transport mechanism as uracil . The drug’s distribution within the body can be affected by patient-specific factors, such as gender .
Subcellular Localization
It is known that the drug’s active forms, including 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), or fluorouridine triphosphate (5-FUTP), play crucial roles in its mechanism of action .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El 5,6-Dihidro-5-Fluorouracilo puede sintetizarse mediante la hidrogenación del 5-fluorouracilo. En un método, el 5-fluorouracilo se disuelve en metanol y se somete a hidrogenación en presencia de paladio sobre carbono como catalizador. La reacción se lleva a cabo bajo una atmósfera de hidrógeno a temperatura ambiente durante 36 horas .
Métodos de Producción Industrial: La producción industrial de 5,6-Dihidro-5-Fluorouracilo típicamente implica la reducción enzimática de 5-fluorouracilo usando dihidropirimidina deshidrogenasa. Este método es preferido debido a su mayor rendimiento y especificidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: El 5,6-Dihidro-5-Fluorouracilo principalmente experimenta reacciones de reducción. Se forma por la reducción de 5-fluorouracilo y puede participar además en varias reacciones bioquímicas dentro del cuerpo.
Reactivos y Condiciones Comunes:
Hidrogenación: Paladio sobre carbono (Pd/C) como catalizador, metanol como solvente y gas hidrógeno.
Reducción Enzimática: Enzima dihidropirimidina deshidrogenasa.
Productos Principales: El producto principal de la reducción del 5-fluorouracilo es el propio 5,6-Dihidro-5-Fluorouracilo. El metabolismo posterior puede conducir a la formación de otros metabolitos, como la α-fluoro-β-alanina .
Comparación Con Compuestos Similares
Compuestos Similares:
5-Fluorouracilo: El compuesto original del que se deriva el 5,6-Dihidro-5-Fluorouracilo. Es ampliamente utilizado en la quimioterapia para varios tipos de cáncer.
Tegafur: Un profármaco del 5-fluorouracilo que se utiliza en combinación con otros fármacos para el tratamiento del cáncer.
Capecitabina: Otro profármaco del 5-fluorouracilo que se utiliza en el tratamiento de cánceres colorrectales y de mama.
Singularidad: El 5,6-Dihidro-5-Fluorouracilo es único en su formación específica a través de la reducción del 5-fluorouracilo y su función como metabolito activo. Sus propiedades citotóxicas y su mecanismo de acción lo convierten en un compuesto valioso en la investigación y el tratamiento del cáncer .
Propiedades
IUPAC Name |
5-fluoro-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIRJKWTBBDDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90989678 | |
| Record name | 5-Fluoro-5,6-dihydropyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90989678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-06-0 | |
| Record name | 5,6-Dihydro-5-fluorouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluorodihydrouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-5,6-dihydropyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90989678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUORO-5,6-DIHYDROURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLP4LM9HXK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-fluorodihydrouracil fit into the metabolic pathway of capecitabine?
A1: Capecitabine, an orally administered chemotherapy drug, undergoes a series of enzymatic conversions within the body. It is first metabolized to 5′-deoxy-5-fluorocytidine (5′-DFCR) and subsequently to 5′-deoxy-5-fluorouridine (5′-DFUR). 5′-DFUR is then further metabolized into 5-fluorouracil (5-FU), the active metabolite. 5-fluorodihydrouracil (5-FUH2) is a major metabolite of 5-FU, formed through the action of the enzyme dihydropyrimidine dehydrogenase (DPD). [, ]
Q2: Why is the simultaneous measurement of capecitabine and its metabolites important?
A2: Understanding the pharmacokinetic profile of capecitabine, including the levels of its metabolites, is crucial for optimizing treatment and predicting potential toxicity. This is particularly important because 5-FU exhibits a narrow therapeutic index. Several studies have employed sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to simultaneously quantify capecitabine, 5′-DFCR, 5′-DFUR, 5-FU, and 5-FUH2 in human plasma. [, ] These methods offer high sensitivity and selectivity, enabling researchers to accurately monitor the drug and its metabolites in patients undergoing treatment. [, ]
Q3: What are the analytical challenges in measuring 5-fluorodihydrouracil alongside other metabolites?
A3: The accurate and reliable quantification of 5-fluorodihydrouracil and other capecitabine metabolites in biological matrices, such as plasma, presents significant analytical challenges. These challenges stem from the low concentrations of these compounds in biological samples, the complexity of the matrix, and the potential for interference from endogenous compounds. To overcome these challenges, researchers have developed sophisticated analytical techniques like LC-MS. [, ] This method involves separating the analytes based on their physicochemical properties using liquid chromatography, followed by their detection and quantification using mass spectrometry.
Q4: How does the metabolism of 5-fluorocytosine relate to 5-fluorodihydrouracil?
A4: While both are fluoropyrimidine compounds, 5-fluorocytosine (5-FC) follows a different metabolic pathway than capecitabine. Interestingly, 5-FC can be converted into 5-FU, ultimately leading to the formation of 5-FUH2. [] This metabolic conversion is important to consider, especially when patients are treated with both drugs.
Q5: Are there differences in the metabolism of these compounds across species?
A5: Research indicates that the metabolism of 5-fluorocytosine varies among species. Studies have shown that humans exhibit lower levels of 5-FC metabolism compared to other animals like mice, rats, rabbits, and dogs. [] This interspecies variability in drug metabolism underscores the importance of using appropriate models when studying these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















